

Technical Guide: Chiral (2,6-Dichlorophenyl)(oxan-4-yl)methanol Building Blocks

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Compound of Interest

Compound Name: (2,6-Dichlorophenyl)(oxan-4-yl)methanol

CAS No.: 1341787-90-3

Cat. No.: B1489059

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Content Type: Technical Whitepaper / Synthetic Guide Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers CAS Registry Number: 1341787-90-3 (Racemic)[1]

Executive Summary & Strategic Utility

In the landscape of modern drug discovery, **(2,6-Dichlorophenyl)(oxan-4-yl)methanol** represents a high-value "privileged fragment." It combines two distinct pharmacophoric elements—the lipophilic, conformationally restricted 2,6-dichlorophenyl moiety and the polar, metabolically stable oxan-4-yl (tetrahydropyran-4-yl) ring—linked by a chiral hydroxymethylene bridge.

This building block is primarily utilized in Fragment-Based Drug Discovery (FBDD) and Lead Optimization to:

- **Modulate Lipophilicity (LogD):** The oxane ring acts as a bioisostere for cyclohexane or piperidine, lowering cLogP while avoiding the hERG liability often associated with basic

amines.

- **Enforce Conformation:** The 2,6-substitution pattern on the phenyl ring creates significant steric clash with the linker, forcing the aromatic ring to twist orthogonal to the methine bond. This "atropisomer-like" pre-organization often enhances binding affinity by reducing the entropic penalty upon binding.
- **Introduce Chirality:** The central chiral alcohol provides a vector for specific H-bond interactions within a receptor pocket (e.g., kinase hinge regions) and serves as a handle for further diversification (e.g., conversion to chiral ethers or amines).

Structural Analysis & Stereochemistry

The molecule consists of a stereogenic center at the methine carbon connecting the aromatic ring and the heterocycle.

- **Chemical Formula:**
- **Molecular Weight:** 261.14 g/mol [2]
- **Key Features:**
 - **2,6-Dichlorophenyl:** Electron-deficient aromatic system; participates in π -stacking and fills hydrophobic pockets (e.g., the specificity pocket of ALK/MET kinases).
 - **Oxan-4-yl (Tetrahydropyran):** Hydrogen bond acceptor (ether oxygen); metabolically robust compared to N-alkyl piperidines.
 - **Chiral Hydroxyl:** The *(R)* and *(S)* enantiomers typically exhibit distinct biological profiles.

Stereochemical Impact on Pharmacology

In kinase inhibitors (e.g., Crizotinib analogs), the chirality of the linker often dictates the vector of the aromatic group. For this building block:

- -Enantiomer: May project the dichlorophenyl group into the hydrophobic back-pocket (Gatekeeper region).
- -Enantiomer: May project towards the solvent front or clash with the protein backbone.
- Note: Absolute configuration efficacy is target-dependent and must be determined via SAR (Structure-Activity Relationship) studies.

Synthetic Methodologies

High-purity synthesis of this building block requires controlling the formation of the secondary alcohol. Two primary routes are recommended: Grignard Addition (Racemic) followed by resolution, or Asymmetric Transfer Hydrogenation (Enantioselective) of the corresponding ketone.

Route A: Organometallic Addition (Racemic Synthesis)

This is the standard route for generating bulk material for initial SAR screening.

Protocol:

- Reagents: 1-bromo-2,6-dichlorobenzene, Magnesium turnings (or $\text{Mg}^{\text{R}}\text{Cl}$), Tetrahydro-2H-pyran-4-carbaldehyde.
- Step 1 (Metallation): Generate the Grignard reagent. Due to the steric bulk of the 2,6-dichloro positions, standard Mg insertion can be sluggish.
 - Optimization: Use Turbo Grignard ($\text{Mg}^{\text{R}}\text{Cl}$) in THF at -15°C to facilitate Halogen-Magnesium exchange without benzyne formation.
- Step 2 (Addition): Add Tetrahydro-2H-pyran-4-carbaldehyde dropwise at -78°C .
- Step 3 (Quench): Quench with saturated NH_4Cl solution.
- Yield: Typically 75-85%.

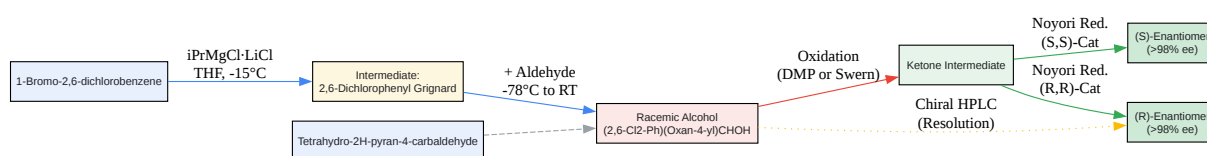
Route B: Enantioselective Synthesis via Ketone Reduction

For process-scale delivery of a single enantiomer (e.g., >98% ee).

Protocol:

- Precursor Synthesis: Oxidize the racemic alcohol (from Route A) to the ketone (2,6-dichlorophenyl)(oxan-4-yl)methanone using Dess-Martin Periodinane or Swern Oxidation.
- Asymmetric Reduction: Use a Noyori Transfer Hydrogenation catalyst.
 - Catalyst: RuCl(p-cymene)[(R,R)-Ts-DPEN]
 - Hydrogen Source: Formic acid / Triethylamine (5:2 azeotrope).
 - Conditions: 25°C, 12-24 h in DCM or EtOAc.
 - Result: Yields the chiral alcohol with high enantioselectivity (often >95% ee).

Visualization: Synthetic Workflow



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Caption: Divergent synthetic pathways for accessing racemic and enantiopure **(2,6-Dichlorophenyl)(oxan-4-yl)methanol**.

Quality Control & Analytical Standards

Validating the identity and purity of this building block is critical, particularly the enantiomeric excess (ee).

Analytical Data Summary

Parameter	Specification	Method
Appearance	White to off-white solid	Visual
Purity (Chemical)	>98.0%	HPLC (C18, MeCN/H ₂ O)
Purity (Chiral)	>98.0% ee	Chiral HPLC / SFC
1H NMR (DMSO-d ₆)	7.4-7.5 (m, 3H, Ar-H), 5.2 (d, 1H, OH), 4.8 (t, 1H, CH-OH), 3.8 (m, 2H, Oxane), 3.2 (m, 2H, Oxane), 1.9 (m, 1H, CH), 1.2-1.5 (m, 4H, Oxane)	400 MHz NMR
Mass Spec	[M+H] ⁺ = 261.1/263.1	LC-MS (ESI ⁺)

Protocol: Chiral Separation (HPLC)

For the resolution of the racemic mixture or ee determination.[\[3\]](#)[\[4\]](#)

- Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamates).
- Mobile Phase: n-Hexane : Isopropanol (90:10).
- Flow Rate: 1.0 mL/min.[\[5\]](#)
- Detection: UV @ 220 nm (Absorption of the dichlorophenyl ring).
- Expected Retention: Enantiomers typically separate with

Medicinal Chemistry Applications

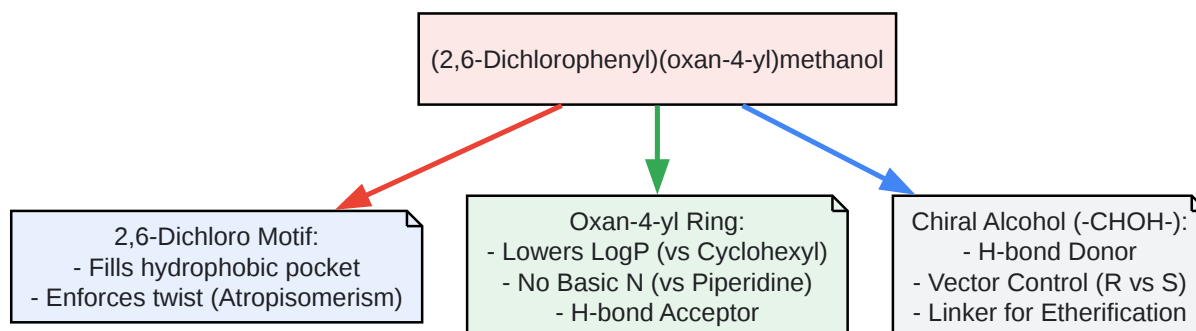
Bioisosteric Replacement Logic

This building block is frequently used to replace (2,6-dichlorophenyl)(cyclohexyl)methanol or (2,6-dichlorophenyl)(piperidin-4-yl)methanol.

Advantages of the Oxane Analog:

- **Reduced Lipophilicity:** The ether oxygen lowers LogP by ~1.0 unit compared to cyclohexane, improving solubility and reducing non-specific binding.
- **Metabolic Stability:** Unlike piperidine, the oxane ring is not susceptible to N-oxidation or N-dealkylation by CYP450 enzymes.
- **Safety:** Avoids the formation of reactive iminium ion metabolites common with piperidines.

SAR Logic Diagram



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Caption: Structure-Activity Relationship (SAR) breakdown of the building block's pharmacophoric contributions.

References

- Accela ChemBio. (n.d.). Product Data: **(2,6-dichlorophenyl)(oxan-4-yl)methanol** (CAS 1341787-90-3).[1][2] Retrieved from [Link]
- Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. *Journal of Medicinal Chemistry*, 54(8), 2529–2591. (Contextual grounding for oxane/piperidine bioisosterism).
- Cui, J. J., et al. (2011). Discovery of Crizotinib (PF-02341066). *Journal of Medicinal Chemistry*, 54(18), 6342-6363. (Contextual grounding for 2,6-dichlorophenyl)

pharmacophore).

- Ikariya, T., & Blacker, A. J. (2007). Asymmetric Transfer Hydrogenation of Ketones with Bifunctional Transition Metal-Based Molecular Catalysts. *Accounts of Chemical Research*, 40(12), 1300–1308. (Methodology for asymmetric synthesis).

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Sources

- 1. [139406-15-8|\(R\)-1-\(2-Chlorophenyl\)-2,2-dimethylpropane-1,3-diol|BLD Pharm \[bldpharm.com\]](#)
- 2. [1341787-90-3,\(2,6-dichlorophenyl\)\(oxan-4-yl\)methanol-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技（上海）有限公司 \[accelachem.com\]](#)
- 3. [lcms.cz \[lcms.cz\]](#)
- 4. [pdf.benchchem.com \[pdf.benchchem.com\]](#)
- 5. [chiraltech.com \[chiraltech.com\]](#)
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